molecular formula C9H9N3S B13448387 6-Methyl-2-(thiophen-3-YL)pyrimidin-4-amine

6-Methyl-2-(thiophen-3-YL)pyrimidin-4-amine

Cat. No.: B13448387
M. Wt: 191.26 g/mol
InChI Key: NIBSBLQRIKTCCU-UHFFFAOYSA-N
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Description

6-Methyl-2-(thiophen-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring at the 3-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(thiophen-3-yl)pyrimidin-4-amine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(thiophen-3-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-2-(thiophen-3-yl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(thiophen-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases, thereby affecting cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(thiophen-2-yl)pyrimidin-4-amine
  • 6-Methyl-2-(furan-3-yl)pyrimidin-4-amine
  • 6-Methyl-2-(pyridin-3-yl)pyrimidin-4-amine

Uniqueness

6-Methyl-2-(thiophen-3-yl)pyrimidin-4-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

6-methyl-2-thiophen-3-ylpyrimidin-4-amine

InChI

InChI=1S/C9H9N3S/c1-6-4-8(10)12-9(11-6)7-2-3-13-5-7/h2-5H,1H3,(H2,10,11,12)

InChI Key

NIBSBLQRIKTCCU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CSC=C2)N

Origin of Product

United States

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